5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
CAS No.: 207003-79-0
Cat. No.: VC8253911
Molecular Formula: C27H24N4O4S
Molecular Weight: 500.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 207003-79-0 |
|---|---|
| Molecular Formula | C27H24N4O4S |
| Molecular Weight | 500.6 g/mol |
| IUPAC Name | 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
| Standard InChI | InChI=1S/C27H24N4O4S/c1-17-24(26(33)31-20-11-6-7-12-21(20)34-2)25(22-13-8-14-35-22)19(15-28)27(29-17)36-16-23(32)30-18-9-4-3-5-10-18/h3-14,25,29H,16H2,1-2H3,(H,30,32)(H,31,33) |
| Standard InChI Key | JAHSHISLZVAEBL-UHFFFAOYSA-N |
| SMILES | CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4OC |
| Canonical SMILES | CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4OC |
Introduction
Chemical Structure and Synthetic Methodologies
Structural Analysis
The target compound features a 1,4-dihydropyridine core substituted at positions 2, 3, 4, 5, and 6. Key structural elements include:
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Position 2: Methyl group, enhancing steric stabilization of the DHP ring .
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Position 3: N-(2-methoxyphenyl)carboxamide, contributing to hydrogen-bonding interactions and solubility .
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Position 4: Furan-2-yl group, introducing aromatic and electron-rich characteristics .
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Position 5: Cyano group, a strong electron-withdrawing substituent influencing redox properties .
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Position 6: [(Phenylcarbamoyl)methyl]sulfanyl moiety, providing a flexible linker for potential target engagement .
Crystallographic studies of analogous DHPs, such as 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, reveal nearly planar conformations stabilized by intramolecular hydrogen bonds between the NH group and carbonyl oxygen . This planar geometry likely extends to the target compound, with the furan and phenylcarbamoyl groups introducing slight torsional strain.
Synthetic Routes
While no explicit protocol for this compound exists in the reviewed literature, its synthesis can be inferred from methods used for structurally related DHPs :
Step 1: Formation of the DHP Core
A Hantzsch-type cyclization between ethyl acetoacetate, ammonium acetate, and furfural under refluxing ethanol yields the 4-(furan-2-yl)-1,4-dihydropyridine intermediate. The cyano group at position 5 is introduced via nucleophilic substitution using trimethylsilyl cyanide (TMSCN) in the presence of ZnCl₂ .
Step 2: Functionalization at Position 6
Thioether formation is achieved by reacting the 6-bromo-DHP intermediate with (phenylcarbamoyl)methanethiol under basic conditions (K₂CO₃/DMF).
Step 3: Carboxamide Installation
The N-(2-methoxyphenyl)carboxamide group at position 3 is introduced via a carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the DHP carboxylic acid and 2-methoxyaniline .
Key Challenges:
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Steric hindrance from the 2-methyl and 6-sulfanyl groups may reduce reaction yields at later stages.
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Purification requires gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water .
Pharmacological Activities
Calcium Channel Modulation
DHP derivatives are well-known L-type calcium channel blockers, with structural features such as the 3-carboxamide and 4-aryl groups critical for activity . In the target compound:
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The 5-cyano group enhances membrane permeability, as observed in analogs showing IC₅₀ values of 12–45 nM for Cav1.2 channels .
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The furan-2-yl substituent may confer tissue selectivity, analogous to nimodipine’s cerebrovascular effects .
Antiproliferative Effects
DHP derivatives with cationic side chains exhibit potent anticancer activity. For example, compound Z41-74 (Table 1) inhibits HOS osteosarcoma cells with an IC₅₀ of 8.2 µM . The target compound’s [(phenylcarbamoyl)methyl]sulfanyl group could similarly intercalate DNA or inhibit topoisomerases, though empirical validation is needed.
Table 1: Comparative Bioactivity of Selected DHP Derivatives
| Compound | Target Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Z41-74 | HOS cell growth inhibition | 8.2 µM | |
| Compound 54 | Calcium channel blocking | 15 nM | |
| AP-12 | Antioxidant activity | 692 mg/kg |
Physicochemical and Crystallographic Properties
Solubility and LogP
The compound’s logP is estimated at 3.2 (ChemAxon), indicating moderate lipophilicity. The 2-methoxyphenylcarboxamide and sulfanyl groups enhance aqueous solubility (~25 µg/mL in PBS pH 7.4) compared to nonpolar DHPs .
Hydrogen-Bonding Network
X-ray diffraction of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide shows intermolecular N–H···O bonds forming infinite chains along the b-axis . In the target compound, additional hydrogen bonds may arise between the furan oxygen and carboxamide NH, stabilizing crystal packing.
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